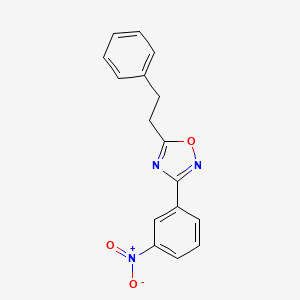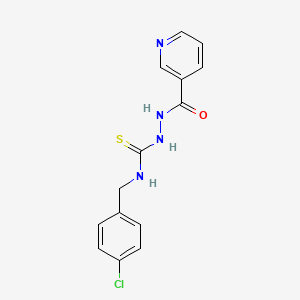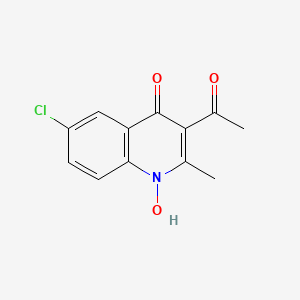![molecular formula C22H19ClN4O2S B5504805 4-Chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-YL}benzene-1-sulfonamide](/img/structure/B5504805.png)
4-Chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-YL}benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-YL}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-YL}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4-Chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-YL}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
4-Chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-YL}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties, as well as its potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-YL}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
4-amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide: Shares a similar sulfonamide structure but with different substituents.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
4-Chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-YL}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline core and sulfonamide group make it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .
特性
IUPAC Name |
4-chloro-N-[3-(2-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-17-10-12-18(13-11-17)30(28,29)27-22-21(24-15-14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13H,14-15H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEASPXPMCIGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B5504727.png)

![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)
![4-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B5504740.png)
![N-[(5-ethylpyridin-2-yl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)
![1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504782.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5504788.png)
![5-[(4-PROPOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE](/img/structure/B5504791.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5504807.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5504826.png)
